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Compound of Interest

Compound Name: QM295

Cat. No.: B10854949 Get Quote

For researchers, scientists, and drug development professionals, this guide provides an

objective comparison of the ERO1α inhibitor QM295 with other available alternatives,

supported by experimental data. The focus is on the specificity of these molecules for their

intended target, Endoplasmic Reticulum Oxidoreductase 1 alpha (ERO1α), a key enzyme in

disulfide bond formation and oxidative protein folding.

Executive Summary
QM295 is an inhibitor of ERO1α with a reported IC50 of 1.9 µM. It is functionally related to the

more extensively characterized inhibitor, EN460. While both compounds show activity against

ERO1α, concerns about their specificity have been raised. Experimental evidence suggests

that EN460, and by extension QM295, exhibits off-target activity against other flavoenzymes

and has reactivity with free thiols, limiting their use as highly specific molecular probes. In

contrast, newer generations of ERO1α inhibitors, such as M6766, have been developed with

improved selectivity profiles. This guide will delve into the available data to provide a clear

comparison of these compounds.

Comparative Analysis of ERO1α Inhibitors
The following table summarizes the key quantitative data for QM295 and other notable ERO1α

inhibitors.
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Inhibitor Target IC50 (µM)
Selectivity
Profile

Key Findings
& Limitations

QM295 ERO1α 1.9

Not extensively

profiled.

Functionally

related to

EN460,

suggesting

potential for off-

target effects.

Inhibits ERO1α

in vitro and in

vivo.[1]

Considered not

sufficiently

selective for use

as a

physiological

probe due to

promiscuous

reactivity with

free thiols.[1]

EN460 ERO1α 1.9[2][3]

Off-targets:

MAO-A (IC50 =

7.91 µM), LSD1

(IC50 = 4.16

µM), MAO-B

(IC50 = 30.59

µM).[4] Exhibits

promiscuous

reactivity with

thiolates.[1][2]

Selectively

interacts with the

reduced, active

form of ERO1α.

[2][3] Despite

promiscuous

thiol reactivity, it

shows a degree

of selectivity for

ERO1α due to

the reversible

nature of its

reaction with

unstructured

thiols.[1][2]

T151742 ERO1α 8.27 Demonstrates

isozyme

specificity for

ERO1α over

ERO1β. No

detectable

binding to the

A sulfuretin

derivative

identified as a

more potent

inhibitor than

EN460 in a
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FAD-containing

enzyme LSD-1.

recombinant

enzyme assay.

M6766 ERO1α 1.4

Exhibits 5-fold

selectivity over

ERO1β (IC50 =

7.2 µM) and at

least 70-fold

selectivity over

PDI and MAO.

Identified through

high-throughput

screening as a

selective ERO1α

inhibitor.

Competes with

FAD for binding

to ERO1α.

Experimental Methodologies
The assessment of ERO1α inhibitor specificity relies on a variety of robust experimental

protocols. Below are detailed methodologies for key assays cited in the comparison.

Fluorescence-Based ERO1α Activity Assay
This assay is a common high-throughput method to screen for and characterize ERO1α

inhibitors.

Principle: The assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of

the ERO1α-catalyzed oxidation of Protein Disulfide Isomerase (PDI). The H₂O₂ is detected

using a fluorescent probe, such as Amplex UltraRed (AUR), in the presence of horseradish

peroxidase (HRP).

Protocol:

Recombinant ERO1α is incubated with the test compound (e.g., QM295) or vehicle

(DMSO) in a suitable buffer (e.g., 20 mM sodium phosphate, pH 7.4, containing 65 mM

NaCl and 1 mM EDTA) in a 384-well plate.[5]

Reduced PDI and HRP are added to the wells.

The reaction is initiated by the addition of the fluorescent substrate (e.g., 5 µM AUR).[5]
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The fluorescence signal is measured over time using a microplate reader at the

appropriate excitation and emission wavelengths (e.g., 535 nm excitation and 590 nm

emission for AUR).[5]

The rate of increase in fluorescence is proportional to ERO1α activity. IC50 values are

determined by measuring the concentration of the inhibitor that causes a 50% reduction in

the enzyme's activity.

Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify the direct binding of a drug to its target protein in a

cellular context.

Principle: The binding of a ligand (inhibitor) to its target protein often increases the protein's

thermal stability. CETSA measures this stabilization by quantifying the amount of soluble

protein remaining after heat treatment.[6][7]

Protocol:

Intact cells are treated with the test compound or vehicle.

The cells are then heated to a range of temperatures, causing protein denaturation and

aggregation.

The cells are lysed, and the aggregated proteins are separated from the soluble fraction

by centrifugation.

The amount of the target protein (ERO1α) remaining in the soluble fraction is quantified,

typically by Western blotting or mass spectrometry.[7]

A shift in the melting curve of the target protein to a higher temperature in the presence of

the compound indicates target engagement.

Visualizing Pathways and Workflows
ERO1α-PDI Oxidative Folding Pathway

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC12393906/
https://experiments.springernature.com/articles/10.1038/nprot.2014.138
https://pmc.ncbi.nlm.nih.gov/articles/PMC9486815/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9486815/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10854949?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The following diagram illustrates the central role of ERO1α in the endoplasmic reticulum, where

it facilitates disulfide bond formation in newly synthesized proteins through the oxidation of PDI.

Endoplasmic Reticulum Lumen

Reduced Polypeptide
(Free Thiols)

Oxidized Polypeptide
(Disulfide Bonds)

Disulfide bond
formation

PDI (oxidized)

PDI (reduced)

Donates disulfide

ERO1α (oxidized)

Reduces ERO1α

ERO1α (reduced)

Re-oxidation

O₂

Transfers electrons

H₂O₂

Reduction

QM295

Inhibits
re-oxidation

Click to download full resolution via product page

Caption: ERO1α-mediated oxidative protein folding pathway and the inhibitory action of

QM295.

Experimental Workflow for Assessing Inhibitor
Specificity
This diagram outlines the typical experimental process for evaluating the specificity of an

ERO1α inhibitor like QM295.
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Caption: A typical workflow for characterizing the specificity of ERO1α inhibitors.

Conclusion
The available evidence suggests that while QM295 is an active inhibitor of ERO1α, its

specificity is a significant concern for its use as a precise research tool. Its functional

relationship with EN460, which has demonstrated off-target effects on other FAD-dependent

enzymes, necessitates caution. For studies requiring high selectivity, alternative inhibitors such

as M6766, which has been shown to have a better selectivity profile against the closely related

ERO1β and other enzymes, may be more suitable. Further comprehensive off-target profiling of
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QM295 is warranted to fully delineate its specificity and potential applications. Researchers

should carefully consider the desired level of specificity for their experimental context when

selecting an ERO1α inhibitor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. A Small Molecule Inhibitor of Endoplasmic Reticulum Oxidation 1 (ERO1) with Selectively
Reversible Thiol Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

2. A small molecule inhibitor of endoplasmic reticulum oxidation 1 (ERO1) with selectively
reversible thiol reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

3. researchgate.net [researchgate.net]

4. researchgate.net [researchgate.net]

5. Selective inhibition of ERO1α with M6766, a novel small-molecule inhibitor, prevents
arterial thrombosis and ischemic stroke in mice - PMC [pmc.ncbi.nlm.nih.gov]

6. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer
Nature Experiments [experiments.springernature.com]

7. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC
[pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Assessing the Specificity of QM295 for ERO1α: A
Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10854949#assessing-the-specificity-of-qm295-for-
ero1-alpha]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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